Technical Monograph: (R)-1-(Indolin-5-yl)ethanamine
Technical Monograph: (R)-1-(Indolin-5-yl)ethanamine
Chemical Class: Chiral Indoline Scaffold | Primary Application: Medicinal Chemistry Intermediate
Executive Technical Summary
(R)-1-(Indolin-5-yl)ethanamine is a high-value chiral building block characterized by a 2,3-dihydro-1H-indole (indoline) core substituted at the C5 position with a primary ethylamine group. Unlike its indole counterparts, the indoline core possesses a non-aromatic pyrroline ring, conferring distinct electronic properties (higher basicity at N1, susceptibility to oxidative dehydrogenation) and a three-dimensional vector distinct from planar indole systems.
This scaffold is critical in the development of CNS-active agents (serotonin/melatonin receptor modulators) and kinase inhibitors where the (R)-configuration of the exocyclic amine dictates binding affinity within chiral protein pockets.
Chemical Identity & Physicochemical Profile
| Parameter | Technical Specification |
| IUPAC Name | (1R)-1-(2,3-dihydro-1H-indol-5-yl)ethanamine |
| Common Name | (R)-5-(1-Aminoethyl)indoline |
| CAS Number | 765945-09-3 (Racemate generic); Specific (R)-isomer often custom synthesized. |
| Molecular Formula | C₁₀H₁₄N₂ |
| Molecular Weight | 162.23 g/mol |
| Chirality | (R)-Enantiomer (Cahn-Ingold-Prelog) |
| Physical State | Viscous pale yellow oil (free base); White solid (HCl/Tartrate salt) |
| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in hexanes. |
| pKa (Calc.) | ~9.8 (Primary amine), ~3.5 (Indoline nitrogen) |
| LogP | ~1.2 (Lipophilic, CNS penetrant) |
Synthetic Architecture & Manufacturing
To achieve high enantiomeric excess (ee >98%), the synthesis of (R)-1-(Indolin-5-yl)ethanamine requires asymmetric induction. A direct resolution of the racemate is inefficient; therefore, the Ellman Sulfinamide approach or Asymmetric Transfer Hydrogenation is preferred.
3.1. Preferred Route: Ellman Auxiliary Approach
This route ensures high optical purity by utilizing a chiral sulfinamide auxiliary to direct the stereochemistry of the amine formation.
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Precursor Preparation: 5-Acetylindoline is generated via Friedel-Crafts acetylation of 1-acetylindoline (protection of N1 is crucial to prevent polymerization).
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Imine Formation: Condensation of 5-acetyl-1-protected-indoline with (R)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent.
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Diastereoselective Reduction: Reduction of the chiral imine using NaBH₄ or L-Selectride. The chiral auxiliary dictates the hydride attack face, yielding the (R)-sulfinamide intermediate.
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Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group and the N1-acetyl group (if harsh enough) or requires a two-step deprotection to yield the free amine.
3.2. Synthesis Diagram (DOT Visualization)
Caption: Stereoselective synthesis workflow utilizing Ellman's auxiliary to establish the (R)-chiral center.
Reactivity & Stability Profile
4.1. Oxidation Sensitivity (Critical)
The indoline ring is the reduced form of indole. It is susceptible to oxidative dehydrogenation to form the aromatic indole system.
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Trigger: Exposure to air (O₂), high temperatures, or transition metal catalysts (Pd/C) without hydrogen pressure.
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Prevention: Store under Argon/Nitrogen at -20°C. Antioxidants (e.g., BHT) may be added to storage solutions.
4.2. Amine Functionalization
The molecule contains two nitrogen centers with distinct nucleophilicity:
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Exocyclic Primary Amine (C5-chain): Highly nucleophilic (pKa ~9.8). Reacts readily with electrophiles (acyl chlorides, isocyanates) to form amides/ureas.
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Endocyclic Secondary Amine (N1): Less nucleophilic (pKa ~3.5) due to conjugation with the benzene ring. However, it can be alkylated or acylated under forcing conditions or if the primary amine is protected.
Selective Functionalization Strategy: To modify the primary amine without affecting the N1 position, exploit the pKa difference by maintaining a pH ~8-9, or use N1-protected precursors (e.g., N-Boc-indoline) during the reaction sequence.
Analytical Characterization Standards
To validate the identity and purity of (R)-1-(Indolin-5-yl)ethanamine, the following protocols are standard:
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Chiral HPLC:
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Column: Daicel Chiralpak AD-H or OD-H.
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Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
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Target: Separation of (R) and (S) enantiomers to confirm ee >98%.
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1H NMR (DMSO-d₆, 400 MHz):
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Diagnostic doublet for the methyl group (~1.3 ppm).
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Multiplet for the chiral methine proton (~4.0 ppm).
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Indoline ring protons: Two triplets (~3.0 and 3.5 ppm) corresponding to C2 and C3 methylene groups.
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Mass Spectrometry (ESI+):
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[M+H]⁺ peak at m/z 163.12.
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Handling & Safety (EHS)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Storage: Hygroscopic and air-sensitive. Store in amber vials under inert atmosphere.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
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PubChem. (2025).[1] 1-(2,3-dihydro-1H-indol-5-yl)ethanamine | C10H14N2.[1] National Library of Medicine. [Link]
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MDPI. (2021). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. Molbank. [Link][2][3][4]
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Chemical Communications. (2025). Recent strategy for the synthesis of indole and indoline skeletons. Royal Society of Chemistry. [Link]
Sources
- 1. 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine | C10H14N2 | CID 55296604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells | MDPI [mdpi.com]
- 3. Development of a Novel One-Pot Process for the Synthesis of Tolcapone – Oriental Journal of Chemistry [orientjchem.org]
- 4. prepchem.com [prepchem.com]
